molecular formula C16H15ClN2O4S B600942 Clorotalidona Impureza D CAS No. 1369995-36-7

Clorotalidona Impureza D

Número de catálogo: B600942
Número CAS: 1369995-36-7
Peso molecular: 366.83
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chlorthalidone Impurity D, also known as 2-Chloro-5-[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide, is a chemical compound that is often encountered as an impurity in the synthesis of chlorthalidone. Chlorthalidone is a diuretic medication used to treat high blood pressure and fluid retention. The presence of impurities like Chlorthalidone Impurity D is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Aplicaciones Científicas De Investigación

Chlorthalidone Impurity D is primarily used in pharmaceutical research as a reference standard for the identification and quantification of impurities in chlorthalidone formulations. It is also used in method development and validation studies for analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Additionally, it plays a role in stability studies to understand the degradation pathways of chlorthalidone.

Mecanismo De Acción

Target of Action

Chlorthalidone Impurity D, like Chlorthalidone, primarily targets the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This symporter is responsible for the reabsorption of sodium and chloride ions from the filtrate back into the blood. By inhibiting this symporter, Chlorthalidone Impurity D prevents the reabsorption of these ions, leading to their excretion in urine .

Mode of Action

Chlorthalidone Impurity D inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, in the urine . The increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Chlorthalidone Impurity D is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na+/Cl- symporter, it disrupts this pathway, leading to increased excretion of these ions and water in the urine . This diuretic effect can lead to downstream effects such as decreased blood volume and reduced blood pressure .

Pharmacokinetics

The biological half-life of chlorthalidone, the parent compound, has been found to be dependent on blood carbonic anhydrase levels . It is largely excreted as unchanged parent following both intravenous and oral doses

Result of Action

The primary result of Chlorthalidone Impurity D’s action is a reduction in blood pressure due to its diuretic effect . By increasing the excretion of sodium, chloride, and water, it decreases blood volume and reduces blood pressure . This can be beneficial in the treatment of conditions such as hypertension and edema caused by heart failure, renal failure, hepatic cirrhosis, and other conditions .

Action Environment

The action of Chlorthalidone Impurity D can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, individual patient factors such as age, kidney function, and overall health status can also influence the drug’s action . More research is needed to fully understand how these and other environmental factors influence the action of Chlorthalidone Impurity D.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chlorthalidone Impurity D involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then subjected to reduction using a reducing agent like iron powder in acetic acid to yield Chlorthalidone Impurity D.

Industrial Production Methods: Industrial production of Chlorthalidone Impurity D follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure the impurity is isolated in sufficient purity for use as a reference standard in quality control.

Types of Reactions:

    Oxidation: Chlorthalidone Impurity D can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Comparación Con Compuestos Similares

    Chlorthalidone Impurity A: 2-(4-Chloro-3-sulfobenzoyl)benzoic acid.

    Chlorthalidone Impurity B: 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid.

    Chlorthalidone Impurity C: Ethyl 2-(4-Chloro-3-sulphamoylbenzoyl)benzoate.

    Chlorthalidone Impurity E: 2-Chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide.

Uniqueness: Chlorthalidone Impurity D is unique due to its specific structural features, such as the ethoxy group attached to the isoindoline ring. This structural difference can influence its chemical reactivity and the types of impurities it forms during the synthesis of chlorthalidone. Understanding these differences is crucial for developing targeted analytical methods to detect and quantify each impurity accurately.

Actividad Biológica

Chlorthalidone is a thiazide-like diuretic primarily used in the treatment of hypertension and edema. Its impurities, particularly Chlorthalidone Impurity D, have garnered attention due to their potential biological activities and implications for drug formulation and quality control. This article delves into the biological activity of Chlorthalidone Impurity D, focusing on its metabolic pathways, effects on various biological systems, and implications for therapeutic use.

Chlorthalidone Impurity D is a byproduct of the synthesis of chlorthalidone, characterized by its unique chemical structure that includes a thiazine ring and a benzene ring. The compound undergoes metabolic transformations primarily through the cytochrome P450 enzyme system in the liver. Key metabolic pathways include:

  • Oxidative Reactions : These involve hydroxylation, dechlorination, and demethylation, leading to various metabolites that may retain or alter biological activity.
  • Glucuronidation : This process conjugates glucuronic acid to the compound, affecting its solubility and excretion.
  • Desulfurization : This reaction removes sulfur atoms, resulting in desulfurized metabolites that may exhibit different pharmacological properties .

Chlorthalidone acts by inhibiting sodium and chloride reabsorption in the renal system, specifically targeting the Na+/Cl- co-transporters in the distal convoluted tubule. This action leads to increased diuresis, which reduces extracellular fluid volume and blood pressure. Additionally, chlorthalidone has been shown to influence potassium excretion through a sodium-potassium exchange mechanism .

Biological Activity Studies

Research indicates that Chlorthalidone Impurity D may possess distinct biological activities:

Case Study 1: Efficacy in Hypertension Management

A recent study assessed the effectiveness of chlorthalidone in managing hypertension compared to hydrochlorothiazide. The findings indicated that patients receiving chlorthalidone experienced greater reductions in both systolic (-4.84 mmHg) and diastolic blood pressure (-2.12 mmHg) compared to those on hydrochlorothiazide .

Case Study 2: Safety Profile

A safety analysis highlighted that while chlorthalidone was effective in blood pressure management, it presented an increased risk of hypokalemia (HR: 2.22). This finding emphasizes the need for careful monitoring when using chlorthalidone or its impurities in clinical settings .

Data Tables

The following tables summarize key findings related to Chlorthalidone Impurity D's biological activity:

Study Findings Implications
Meta-analysis on hypertensionChlorthalidone superior to hydrochlorothiazide in BP reductionSupports use in hypertensive patients
Antimicrobial studyCu(II) complex showed significant DHFR inhibitionPotential for treating Pneumocystis carinii infections
Safety analysisHigher hypokalemia rates with chlorthalidoneNeed for electrolyte monitoring

Propiedades

Número CAS

1369995-36-7

Fórmula molecular

C16H15ClN2O4S

Peso molecular

366.83

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Benzenesulfonamide, 2-​chloro-​5-​(1-​ethoxy-​2,​3-​dihydro-​3-​oxo-​1H-​isoindol-​1-​yl)​-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.